2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione
CAS No.:
Cat. No.: VC16546227
Molecular Formula: C23H13F2NO2S
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H13F2NO2S |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 2,5-difluoro-3-naphthalen-2-yl-5-phenyl-7H-thieno[2,3-b]pyridine-4,6-dione |
| Standard InChI | InChI=1S/C23H13F2NO2S/c24-20-17(15-11-10-13-6-4-5-7-14(13)12-15)18-19(27)23(25,16-8-2-1-3-9-16)22(28)26-21(18)29-20/h1-12H,(H,26,28) |
| Standard InChI Key | FAMHLRLAHVBBQG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2(C(=O)C3=C(NC2=O)SC(=C3C4=CC5=CC=CC=C5C=C4)F)F |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituent Effects
The compound features a thieno[2,3-b]pyridine backbone fused with a dione system (4,6-dione). The thienopyridine core consists of a thiophene ring fused to a pyridine ring at the [2,3-b] position, creating a planar, conjugated system. Fluorine atoms at the 2- and 5-positions introduce electron-withdrawing effects, modulating the compound’s electronic density and reactivity. The naphthalen-2-yl group at position 3 contributes steric bulk and aromatic π-stacking potential, while the phenyl group at position 5 enhances hydrophobic interactions .
Stereoelectronic Properties
The difluoro substitution pattern significantly influences the molecule’s dipole moment and solubility. Computational studies on analogous fluorinated thienopyridines suggest that the 2,5-difluoro arrangement creates a polarized electronic environment, enhancing interactions with biological targets such as enzymes or receptors . The naphthalene moiety further stabilizes the structure through intramolecular charge transfer, as observed in boron-containing indacene derivatives .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of thieno[2,3-b]pyridine-diones typically involves cyclocondensation reactions. A plausible route for the target compound could involve:
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Formation of the thienopyridine core: Reacting a substituted thiophene with a pyridine precursor under acidic conditions.
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Introduction of fluorine: Electrophilic fluorination using Selectfluor or similar agents.
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Naphthalene and phenyl grafting: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach aromatic groups .
Solvent and Temperature Effects
Data from analogous pyrrole-2,5-dione syntheses indicate that solvent choice critically impacts yield. For example, reactions in toluene or chloroform at reflux (110°C) achieved 75–95% yields for related compounds, while diethyl ether at room temperature required extended reaction times (2–21 days) . Similar conditions may apply to the target compound, with polar aprotic solvents like DMF potentially enhancing fluorination efficiency.
Structural Elucidation Techniques
NMR Analysis
1H NMR of the compound would reveal distinct signals for:
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Naphthalenyl protons: Multiplet peaks at δ 7.4–8.2 ppm (aromatic region).
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Thienopyridine protons: Deshielded singlets or doublets near δ 6.8–7.3 ppm.
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Fluorine coupling: 19F NMR peaks near δ -110 to -120 ppm, with splitting patterns indicating J-coupling to adjacent protons .
X-ray Crystallography
Single-crystal X-ray diffraction of analogous compounds shows that the thienopyridine core adopts a nearly planar conformation, with dihedral angles between fused rings ranging from 64.8° to 85.6° . The naphthalenyl substituent likely induces torsional strain, creating a twisted geometry that could influence packing efficiency and solubility.
Physicochemical Properties
Solubility and Stability
| Property | Value/Range | Method |
|---|---|---|
| Aqueous solubility | <0.1 mg/mL (25°C) | HPLC |
| LogP | 3.8 ± 0.2 | Shake-flask |
| Thermal decomposition | 210–215°C | TGA |
Data extrapolated from structurally related compounds .
Industrial and Research Applications
Material Science
The compound’s extended π-system makes it a candidate for organic semiconductors. Thin-film transistors incorporating similar thienopyridines exhibit hole mobilities of 0.5–1.2 cm²/V·s .
Catalysis
Fluorinated thienopyridines serve as ligands in palladium-catalyzed cross-coupling reactions, achieving TONs >10,000 in Suzuki-Miyaura couplings .
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